[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride
Overview
Description
[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride: is an organic compound that belongs to the class of amines It is characterized by the presence of an allyl group, a butenyl chain, and a methylphenyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride typically involves the reaction of allyl chloride with 4-methylphenyl-3-buten-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the allyl or butenyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed:
Oxidation Products: Oxides, ketones.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and activities of various biological targets.
Medicine: In medicinal chemistry, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry: The compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the design of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the nature of the target.
Comparison with Similar Compounds
Allylamine: A simpler unsaturated amine with similar reactivity but lacking the butenyl and methylphenyl groups.
4-Methylphenylamine: Contains the methylphenyl group but lacks the allyl and butenyl chains.
Butenylamine: Features the butenyl chain but does not have the allyl or methylphenyl groups.
Uniqueness: [1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride is unique due to the combination of its allyl, butenyl, and methylphenyl groups
Properties
IUPAC Name |
4-(4-methylphenyl)hepta-1,6-dien-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-4-10-14(15,11-5-2)13-8-6-12(3)7-9-13;/h4-9H,1-2,10-11,15H2,3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKUITKZVIHSPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC=C)(CC=C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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